1-(4-Isopropoxy-phenyl)-ethylamine

Vue d'ensemble

Description

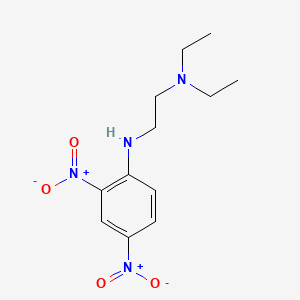

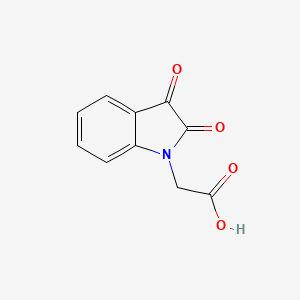

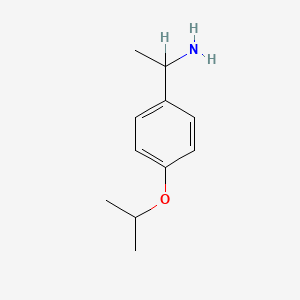

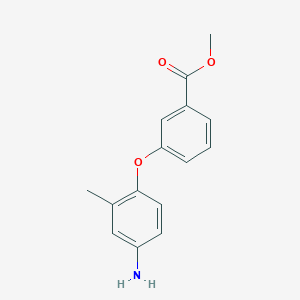

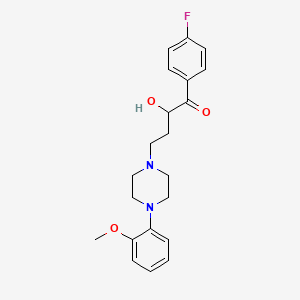

1-(4-Isopropoxy-phenyl)-ethylamine is a chemical compound that belongs to the class of 1-alkyl-2-phenylethylamine derivatives. These compounds are of interest due to their potential biological activities, such as their affinity for sigma-1 receptors and their ability to inhibit monoamine oxidase (MAO). The structure of 1-(4-Isopropoxy-phenyl)-ethylamine includes an isopropoxy group attached to the benzene ring, which may influence its biological activity and physical properties.

Synthesis Analysis

The synthesis of 1-alkyl-2-phenylethylamine derivatives, including compounds similar to 1-(4-Isopropoxy-phenyl)-ethylamine, involves the introduction of an alkyl group at the 1-position carbon of the phenylethylamine framework. This modification is inspired by the structure of N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride (NE-100), which has been used as a lead compound for the design of new ligands with sigma-1 receptor affinity .

Molecular Structure Analysis

The molecular structure of 1-(4-Isopropoxy-phenyl)-ethylamine is characterized by the presence of an isopropoxy group at the para position of the phenyl ring. This structural feature is significant as it can affect the compound's interaction with biological targets such as sigma-1 receptors. The structure-activity relationship (SAR) studies suggest that the alkyl group on the 1-position carbon plays a crucial role, potentially mimicking the propyl groups on the aminic nitrogen of the lead compound NE-100 .

Chemical Reactions Analysis

The chemical reactivity of 1-(4-Isopropoxy-phenyl)-ethylamine can be inferred from studies on similar phenylethylamine derivatives. These compounds can interact with enzymes such as monoamine oxidase (MAO), where substituents on the benzene ring, like alkyloxy groups, enhance the inhibitory activity against MAO. This suggests that 1-(4-Isopropoxy-phenyl)-ethylamine may also participate in similar biochemical reactions, potentially leading to the inhibition of MAO and influencing neurotransmitter levels .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(4-Isopropoxy-phenyl)-ethylamine are not detailed in the provided papers, the properties of phenylethylamine derivatives generally include moderate to good solubility in organic solvents, potential for forming salts with acids, and varying degrees of stability depending on the substitution pattern on the phenyl ring. The presence of the isopropoxy group may affect the lipophilicity and, consequently, the pharmacokinetic properties of the compound .

Applications De Recherche Scientifique

Structural Investigations and Crystallography

The structural investigation of compounds related to 1-(4-Isopropoxy-phenyl)-ethylamine, such as in the study of p-Hydroxyephedrinium dihydrogenphosphate, has been carried out using single-crystal X-ray diffraction. This approach helps in understanding the spatial arrangement and conformation of the ethylamine side chain relative to the phenyl ring, which is crucial in materials science and crystallography (Datta, Podder, & Dattagupta, 1994).

Neurotransmitter Uptake Inhibition and Potential Antidepressant Activity

Studies have explored derivatives of 1-(4-Isopropoxy-phenyl)-ethylamine for their potential to inhibit neurotransmitter uptake, particularly norepinephrine (NE) and serotonin (5-HT). This research provides insights into the antidepressant properties of these compounds, suggesting their potential utility in treating mood disorders (Yardley et al., 1990).

Monoamine Oxidase Inhibition

The inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, by derivatives of 1-(4-Isopropoxy-phenyl)-ethylamine has been a subject of study. This research is significant for understanding the therapeutic potential of these compounds in neuropsychiatric and neurodegenerative disorders (Mccoubrey, 1959).

Solid-Phase Synthesis Applications

The 1-(isopropoxy)ethyl group has been utilized in the solid-phase synthesis of oligoribonucleotides, indicating its utility in the field of bioorganic chemistry and molecular biology (Ogawa, Hosaka, Makita, & Takaku, 1991).

Antireserpine Activity in CNS

Compounds derived from 1-(4-Isopropoxy-phenyl)-ethylamine have been tested for their antireserpine activity on the central nervous system (CNS), providing insights into their potential therapeutic applications in neuropharmacology (Carenini, de Meglio, Gentili, & Manzardo, 1987).

Optical Resolution in Pharmaceutical Synthesis

The optical resolution of derivatives of 1-(4-Isopropoxy-phenyl)-ethylamine has been studied for industrial-scale applications, particularly in the preparation of chiral pharmaceuticals (Pallavicini et al., 2003).

Acaricidal Activity

Research into the synthesis of enantiomers of certain derivatives, such as 5-[1-(4-isopropoxy)phenyl]ethyl-3-(2-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one, has shown high ovicidal activity against certain pests, highlighting its potential in agricultural chemistry (Bosetti et al., 1994).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(4-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-9H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLPHPPYMUBDRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908709 | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxy-phenyl)-ethylamine | |

CAS RN |

103990-05-2 | |

| Record name | Benzylamine, p-isopropoxy-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103990052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{4-[(Propan-2-yl)oxy]phenyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)